molecular formula C10H14FNO B3112332 2-[(4-Fluorophenethyl)oxy]ethylamine CAS No. 189012-60-0

2-[(4-Fluorophenethyl)oxy]ethylamine

Cat. No.: B3112332
CAS No.: 189012-60-0
M. Wt: 183.22 g/mol
InChI Key: BWESXVJGFQXEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The exploration of novel chemical entities with potential applications in pharmacology and materials science is a cornerstone of modern research. Within this landscape, 2-[(4-Fluorophenethyl)oxy]ethylamine represents a specific confluence of well-established structural motifs known to impart valuable physicochemical and biological properties. Its unique combination of a fluorinated aromatic ring, a phenethyl backbone, an ether linkage, and a primary amine function positions it as a target for synthetic chemistry and theoretical investigation.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC10H14FNO
Molecular Weight183.22 g/mol scbt.com

The structure of this compound places it within the broad and significant class of fluorinated amine derivatives. The strategic incorporation of fluorine into organic molecules is a widely used tactic in medicinal chemistry to modulate a compound's properties. cambridgemedchemconsulting.com Fluorine, being the most electronegative element, can significantly alter a molecule's electronic distribution, pKa, metabolic stability, and binding affinity for biological targets. cambridgemedchemconsulting.com

The phenethylamine (B48288) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous naturally occurring and synthetic bioactive compounds. nih.govresearchgate.net This structural motif is present in endogenous neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine, highlighting its fundamental role in neurobiology. nih.gov Consequently, synthetic derivatives of phenethylamine have been extensively explored as central nervous system stimulants, antidepressants, appetite suppressants, and hallucinogens. wikipedia.org

The versatility of the phenethylamine framework allows for a wide range of chemical modifications to fine-tune its pharmacological profile. nih.gov Substitutions on the aromatic ring, the ethyl sidechain, and the amino group can lead to compounds with diverse activities targeting various receptors and transporters in the body, such as dopamine transporters (DAT) and 5-hydroxytryptamine (5-HT) receptors. mdpi.com The development of bioactive scaffolds is a continuous process in drug discovery, and the phenethylamine core remains a fertile ground for the generation of new therapeutic agents. acs.org The investigation of novel derivatives like this compound is a logical extension of this long-standing research effort.

The academic investigation of this compound is driven by the unique structural combination of its components and the predictable, yet potentially novel, properties that may arise from this arrangement. The rationale can be broken down into several key points:

Modulation of Physicochemical Properties: The introduction of an ether linkage in place of a direct carbon-carbon bond in the ethyl chain represents a significant structural modification. This type of substitution, known as bioisosteric replacement, can alter properties such as lipophilicity, polarity, and conformational flexibility. nih.gov The oxygen atom can act as a hydrogen bond acceptor, potentially introducing new interactions with biological targets that are not possible with a simple alkyl chain.

Exploring New Chemical Space: While fluorinated phenethylamines are well-studied, the specific introduction of an ether linkage at the beta-position relative to the amine creates a novel scaffold. The synthesis and characterization of such compounds expand the available chemical space for drug discovery and provide new building blocks for more complex molecules. A related compound, 2-(4-Fluorophenyl)ethylamine, is a known building block in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com

Potential for Novel Biological Activity: The combination of a 4-fluorophenyl group, known to enhance metabolic stability and biological activity, with the modified phenethylamine backbone could lead to compounds with unique pharmacological profiles. chemimpex.com Research into this molecule could uncover interactions with known biological targets or potentially identify new ones. The structural similarity to known neuroactive compounds suggests that initial investigations would likely focus on its potential effects on the central nervous system. chemimpex.com

The systematic study of how these structural modifications influence biological activity is a fundamental aspect of medicinal chemistry. Therefore, this compound serves as an interesting probe molecule to better understand these structure-activity relationships.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c11-10-3-1-9(2-4-10)5-7-13-8-6-12/h1-4H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWESXVJGFQXEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOCCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 4 Fluorophenethyl Oxy Ethylamine

Strategic Approaches to Phenethyl-oxy-Ethylamine Core Synthesis

The construction of the phenethyl-oxy-ethylamine core of 2-[(4-Fluorophenethyl)oxy]ethylamine is most effectively achieved through a convergent synthesis strategy. The Williamson ether synthesis stands out as a primary and robust method for forming the crucial ether linkage. This classical C-O bond-forming reaction involves the coupling of an alkoxide with a suitable alkyl halide. In the context of synthesizing this compound, this translates to the reaction of a 4-fluorophenethoxide salt with a protected 2-aminoethyl halide.

Alternative strategies, though less common, could include the Mitsunobu reaction, which allows for the coupling of an alcohol with a nucleophile under milder, non-basic conditions, or direct alkylation of 4-fluorophenethyl alcohol with a large excess of a suitable aminoethylating agent, though this may lead to lower selectivity and the formation of byproducts.

Precursor Elaboration and Functional Group Transformations (e.g., Alkylation of Phenethyl Alcohols)

The successful synthesis of the target compound hinges on the preparation and manipulation of key precursors. A primary precursor is 4-fluorophenethyl alcohol. This can be synthesized through several established routes, including the reduction of 4-fluorophenylacetic acid or its esters.

A common method for the preparation of 4-fluorophenethyl alcohol involves the following steps:

Formation of 4-Fluorophenylacetic Acid: This can be achieved from 4-fluoroacetophenone via the Willgerodt-Kindler reaction.

Reduction to 4-Fluorophenethyl Alcohol: The resulting 4-fluorophenylacetic acid can then be reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a catalyst, to yield 4-fluorophenethyl alcohol.

Once 4-fluorophenethyl alcohol is obtained, the next critical step is its alkylation to form the ether linkage. In the Williamson ether synthesis, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the corresponding sodium or potassium 4-fluorophenethoxide. This alkoxide is a potent nucleophile that readily reacts with an electrophilic source of the ethanamine moiety.

Formation of the Ethanamine Moiety

The introduction of the ethanamine portion of the molecule requires a carefully chosen reagent to avoid undesirable side reactions, such as self-alkylation or polymerization. To circumvent these issues, a protected form of 2-haloethylamine is typically employed. The tert-butoxycarbonyl (Boc) group is a commonly used amine protecting group due to its stability under the basic conditions of the Williamson ether synthesis and its relatively straightforward removal under acidic conditions.

A suitable reagent for this purpose is N-(tert-butoxycarbonyl)-2-bromoethylamine. The synthesis of this reagent can be achieved by reacting 2-bromoethylamine (B90993) hydrobromide with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine.

The key synthetic step for the formation of the core structure is the reaction of sodium 4-fluorophenethoxide with N-Boc-2-bromoethylamine. This Sₙ2 reaction proceeds to give tert-butyl {2-[(4-fluorophenethyl)oxy]ethyl}carbamate.

The final step in the synthesis is the deprotection of the Boc group to unveil the primary amine. This is typically accomplished by treating the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane or methanol. reddit.com The resulting product is the hydrochloride or trifluoroacetate (B77799) salt of this compound, from which the free base can be obtained by neutralization.

Table 1: Key Reactions in the Synthesis of this compound

StepReactantsReagentsProductReaction Type
1 4-Fluorophenethyl alcoholSodium Hydride (NaH)Sodium 4-fluorophenethoxideDeprotonation
2 Sodium 4-fluorophenethoxide, N-Boc-2-bromoethylamineAprotic Solvent (e.g., THF, DMF)tert-butyl {2-[(4-fluorophenethyl)oxy]ethyl}carbamateWilliamson Ether Synthesis (Sₙ2)
3 tert-butyl {2-[(4-fluorophenethyl)oxy]ethyl}carbamateTrifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)This compound (salt)Boc Deprotection

Receptor Pharmacology and Binding Profiles of 2 4 Fluorophenethyl Oxy Ethylamine Analogues

Quantitative Receptor Binding Affinity Determination

Quantitative analysis of the binding affinity of a ligand to a receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is fundamental to understanding its pharmacological potential. While specific binding data for 2-[(4-Fluorophenethyl)oxy]ethylamine at β-adrenoceptors and serotonin (B10506) 5-HT2A receptors are not available in the public domain, research on structurally related phenethylamine (B48288) derivatives offers insights into potential interactions.

For instance, studies on various phenethylamine derivatives have demonstrated a wide range of affinities for the serotonin 5-HT2A receptor. The affinity is significantly influenced by the substitution patterns on the phenyl ring. Generally, the presence of alkyl or halogen groups at the para position of the phenyl ring tends to maintain or enhance binding affinity for the 5-HT2A receptor.

Table 1: Receptor Binding Affinity of this compound Analogues

CompoundReceptorKi (nM)IC50 (nM)
This compoundβ-AdrenoceptorsData not availableData not available
This compoundSerotonin 5-HT2AData not availableData not available
General Phenethylamine DerivativesSerotonin 5-HT2AVariableVariable

Note: Specific quantitative binding data for this compound were not found in a review of available scientific literature. Data for general phenethylamine derivatives is presented for contextual purposes.

Assessment of Receptor Subtype Selectivity

Receptor subtype selectivity is a crucial aspect of drug design, as it can determine the therapeutic efficacy and side-effect profile of a compound. For phenoxyethylamine analogues, research has indicated the potential for selectivity towards specific adrenergic receptor subtypes. For example, certain derivatives of phenoxyethylamine have been investigated as highly potent and selective antagonists for the α1D-adrenoceptor subtype over the α1A and α1B subtypes.

In the realm of serotonin receptors, phenethylamine derivatives often exhibit varying degrees of selectivity. While some compounds may bind with high affinity to the 5-HT2A receptor, their affinity for other 5-HT receptor subtypes, such as 5-HT2C, can differ, leading to a specific selectivity profile. The structural features of the molecule, including the nature and position of substituents, play a pivotal role in determining this selectivity.

Table 2: Receptor Subtype Selectivity of this compound Analogues

CompoundReceptor Subtype 1Selectivity Ratio (Ki Subtype 2 / Ki Subtype 1)Receptor Subtype 2
This compoundData not availableData not availableData not available

Note: Data on the receptor subtype selectivity of this compound is not currently available in scientific literature.

Ligand-Receptor Interaction Mechanisms

The interaction of a ligand with a receptor can elicit different functional responses, categorized as agonism, antagonism, or partial agonism. An agonist activates the receptor to produce a biological response, while an antagonist blocks the action of an agonist. A partial agonist elicits a response that is lower than that of a full agonist.

The specific interaction mechanism of this compound with β-adrenoceptors or 5-HT2A receptors has not been documented. However, within the broader class of phenethylamine derivatives, compounds have been identified that act as agonists at serotonin 5-HT2A receptors. The functional activity is, again, highly dependent on the specific chemical structure of the analogue.

Allosteric Modulation and Receptor Crosstalk

Allosteric modulation occurs when a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby modifying the receptor's response to the endogenous ligand. Receptor crosstalk refers to the phenomenon where the activation of one receptor influences the signaling of another.

There is currently no available research to suggest that this compound or its close analogues act as allosteric modulators or are involved in receptor crosstalk between β-adrenoceptors and serotonin 5-HT2A receptors. This remains an area where future research could provide valuable insights.

Structure Activity Relationship Sar of 2 4 Fluorophenethyl Oxy Ethylamine Derivatives

Systematic Modification of the Phenethyl Moiety and its Influence on Biological Activity

The phenethyl moiety of 2-[(4-Fluorophenethyl)oxy]ethylamine is a critical component that significantly influences its interaction with biological targets. Research into the systematic modification of this part of the molecule has revealed important insights into its biological activity.

The position and nature of substituents on the phenyl ring of the phenethyl group play a crucial role in modulating the pharmacological effects. For instance, the fluorine atom at the para-position is a key feature. Altering the position of this halogen or replacing it with other substituents can lead to significant changes in activity. Studies on related phenethylamine (B48288) derivatives have shown that halogen substituents at the para position can positively influence binding affinity to specific receptors.

Furthermore, modifications to the ethyl linker of the phenethyl group, such as the introduction of alkyl or other functional groups, can impact the molecule's flexibility and conformation. These changes, in turn, affect how the molecule fits into the binding pocket of its target receptor, thereby influencing its potency and efficacy.

Exploration of Substituent Effects on the Oxyethylamine Linker

Research has explored the effects of various substituents on the oxyethylamine linker. For example, N-alkylation of the terminal amine group can have a profound impact on receptor affinity and selectivity. In studies of similar phenethylamine compounds, the introduction of small alkyl groups on the nitrogen atom has been shown to enhance potency at certain receptors while potentially decreasing it at others.

The length and composition of the linker itself are also important. Variations in the length of the ether chain or the replacement of the oxygen atom with other heteroatoms can alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These changes can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with the target receptor.

Characterization of Structural Determinants for Receptor Specificity and Potency

A primary goal of SAR studies is to identify the structural features that determine a compound's specificity and potency for its biological targets. For this compound derivatives, this involves understanding how different parts of the molecule contribute to its binding affinity and functional activity at various receptors.

The potency of these derivatives is often related to how well they can adopt a specific conformation that is complementary to the binding pocket of the receptor. The flexibility of the molecule, which can be altered by modifications to the linker and the phenethyl moiety, is therefore a critical factor.

Scaffold Hopping and Bioisosteric Replacement Strategies

To explore novel chemical space and improve the properties of this compound, researchers have employed scaffold hopping and bioisosteric replacement strategies. These approaches involve making more significant changes to the core structure of the molecule while aiming to retain or improve its desired biological activity.

Scaffold hopping involves replacing the central molecular framework with a different one that maintains a similar three-dimensional arrangement of the key functional groups. This can lead to the discovery of new classes of compounds with improved properties, such as better metabolic stability or novel intellectual property.

Bioisosteric replacement is a more subtle strategy where a functional group in the molecule is replaced by another group with similar physical or chemical properties. The goal is to enhance the compound's potency, selectivity, or pharmacokinetic profile. For example, the ether linkage in this compound could potentially be replaced with other bioisosteric groups to modulate its properties. These strategies are integral to the process of lead optimization in drug discovery.

In Vitro Biological Characterization of 2 4 Fluorophenethyl Oxy Ethylamine Compounds

Cell-Based Functional Assays (e.g., cAMP Accumulation, ERK Activation)

Cell-based functional assays are critical tools for determining the effect of a compound on specific cellular signaling pathways. Two of the most common assays in this category are the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation and the activation of extracellular signal-regulated kinase (ERK). These assays provide insights into a compound's potential to modulate G-protein coupled receptors (GPCRs) and other cell surface receptors.

Despite the importance of these assays, a thorough review of the scientific literature reveals a lack of specific data on the effects of 2-[(4-Fluorophenethyl)oxy]ethylamine on either cAMP accumulation or ERK activation. Consequently, its functional activity profile in these key signaling pathways remains to be elucidated. Further research is required to determine if this compound acts as an agonist, antagonist, or allosteric modulator at receptors that couple to these intracellular signaling cascades.

Enzyme Inhibition Kinetics (e.g., Semicarbazide-Sensitive Amine Oxidase)

Enzyme inhibition assays are fundamental in characterizing the interaction of a compound with specific enzymes. Semicarbazide-sensitive amine oxidases (SSAOs), also known as primary amine oxidases, are a group of enzymes implicated in various physiological and pathological processes. While direct studies on the inhibitory activity of this compound against SSAO are not available in the reviewed literature, research on a closely related structural analog, (E)-2-(4-Fluorophenethyl)-3-fluoroallylamine hydrochloride (MDL-72974A), has been reported.

This analog has been identified as a potent inhibitor of SSAO. The inhibition by MDL-72974A was found to be irreversible and time-dependent. The kinetic studies revealed a competitive type of inhibition when the enzyme was not preincubated with the inhibitor, which shifted to a mixed-type inhibition upon preincubation. These findings for a structurally similar molecule suggest that this compound may also exhibit inhibitory activity against SSAO, a hypothesis that warrants direct experimental verification.

Table 1: Inhibition of Semicarbazide-Sensitive Amine Oxidase by a Structural Analog of this compound

Compound Enzyme Target Inhibition Type Key Findings
(E)-2-(4-Fluorophenethyl)-3-fluoroallylamine hydrochloride (MDL-72974A) Semicarbazide-Sensitive Amine Oxidase (SSAO) Irreversible, Time-Dependent, Competitive/Mixed Demonstrated potent inhibition of SSAO from various vascular tissues and sera.

Assessment of Cellular Responses and Pathway Modulation (e.g., Receptor Endocytosis)

Beyond immediate signaling events, it is crucial to assess a compound's ability to induce longer-term cellular responses, such as receptor endocytosis. Receptor endocytosis, or internalization, is a key mechanism for regulating the number of receptors on the cell surface and modulating cellular sensitivity to ligands. This process can be initiated by agonist binding and is a hallmark of GPCR regulation.

Currently, there is no published research specifically investigating the role of this compound in modulating cellular responses like receptor endocytosis. Therefore, its capacity to induce or inhibit the internalization of any specific receptor remains unknown. Such studies would be valuable in further defining its pharmacological profile and predicting its potential for inducing receptor desensitization or downregulation.

High-Throughput Screening Applications for Lead Identification

High-throughput screening (HTS) is a powerful methodology used in the early stages of drug discovery to rapidly assess large libraries of chemical compounds for their activity against a specific biological target. This approach is instrumental in identifying "hit" compounds that can be further optimized into "lead" candidates.

There are no reports in the scientific literature of this compound being identified as a hit or lead compound through any HTS campaigns. Furthermore, there is no indication that this compound has been included in screening libraries for specific therapeutic targets. The application of HTS would be a logical step to explore the broader biological activity of this compound and to potentially identify novel cellular targets for this compound.

In Vivo Preclinical Pharmacological Studies of 2 4 Fluorophenethyl Oxy Ethylamine Analogues

Evaluation of Pharmacological Efficacy in Relevant Animal Models (e.g., Rodent Cardiovascular Models, Behavioral Paradigms)

No specific studies detailing the evaluation of 2-[(4-Fluorophenethyl)oxy]ethylamine analogues in rodent cardiovascular or behavioral models were identified. Preclinical research on other novel psychoactive substances often employs models such as:

Cardiovascular Screening: Measurement of blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious or anesthetized rodents to assess cardiovascular risks.

Behavioral Paradigms: Locomotor activity monitoring, novel object recognition tests, forced swim tests, and drug discrimination paradigms to evaluate stimulant, anxiolytic, antidepressant, or hallucinogen-like effects.

Without specific data, any discussion of the potential effects of this compound analogues in these models would be purely speculative.

Comparative Pharmacological Profiling of Structural Analogues in Animal Systems

The scientific literature lacks comparative in vivo studies that would allow for a pharmacological profiling of structural analogues of this compound. Such studies would typically involve systematic modifications to the molecule, such as altering the position of the fluorine atom on the phenyl ring or modifying the ethylamine (B1201723) side chain, and then comparing the in vivo effects of these new analogues to the parent compound. This process is crucial for understanding structure-activity relationships (SAR).

Dose-Response Relationships in Animal Systems

Information regarding the dose-response relationships of this compound analogues in animal systems is not available. Dose-response studies are fundamental in preclinical pharmacology to determine the potency and efficacy of a compound, as well as to establish a therapeutic window.

Contribution of Receptor Interactions to In Vivo Phenotypes

While it can be hypothesized that this compound analogues may interact with various monoamine receptors, such as serotonin (B10506) (5-HT) and trace amine-associated receptors (TAARs), there are no specific in vivo studies that link the receptor binding affinities and functional activities of these compounds to observable behavioral or physiological effects in animal models. Research on other phenethylamines suggests that their in vivo effects are often a complex interplay of their activities at multiple receptor targets.

Metabolic Fate and Pharmacokinetic Considerations for 2 4 Fluorophenethyl Oxy Ethylamine Scaffolds

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are crucial for predicting the in vivo clearance of a drug candidate. For the 2-[(4-Fluorophenethyl)oxy]ethylamine scaffold, these studies would likely reveal a moderate to high clearance, primarily driven by the metabolism of the primary amine group.

Predicted Major Metabolites:

Based on the metabolism of similar phenethylamine (B48288) structures, the following metabolites of this compound can be anticipated:

Oxidative Deamination Product: The primary amine is a prime target for monoamine oxidases (MAOs), leading to an unstable aldehyde intermediate. This aldehyde would then be rapidly oxidized by aldehyde dehydrogenase to the corresponding carboxylic acid, 2-[(4-Fluorophenethyl)oxy]acetic acid. This is often a major metabolic pathway for phenethylamines. wikipedia.orgnih.gov

Aromatic Hydroxylation: Cytochrome P450 (CYP450) enzymes, particularly from the CYP2D6 and CYP3A4 families, are known to hydroxylate the aromatic ring of phenethylamine derivatives. nih.govmdpi.com For the this compound scaffold, hydroxylation could occur at positions ortho to the fluoro group or the phenoxyethyl side chain.

O-Dealkylation: The ether linkage could be a site for O-dealkylation, catalyzed by CYP450 enzymes. This would lead to the formation of 4-fluorophenylethanol and 2-aminoethanol.

N-Acetylation: The primary amine group could also undergo N-acetylation, a common phase II conjugation reaction, to form N-acetyl-2-[(4-Fluorophenethyl)oxy]ethylamine. nih.govnih.gov

Table 1: Predicted Metabolites of this compound

Metabolite Metabolic Pathway Enzymes Involved (Predicted)
2-[(4-Fluorophenethyl)oxy]acetic acidOxidative DeaminationMonoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH)
Hydroxylated derivativesAromatic HydroxylationCytochrome P450 (e.g., CYP2D6, CYP3A4)
4-Fluorophenylethanol and 2-aminoethanolO-DealkylationCytochrome P450
N-acetyl-2-[(4-Fluorophenethyl)oxy]ethylamineN-AcetylationN-acetyltransferase (NAT)

Enzymatic Biotransformation Pathways (e.g., Amine Oxidases)

The biotransformation of the this compound scaffold is expected to be dominated by the action of amine oxidases and cytochrome P450 enzymes.

Monoamine Oxidases (MAOs): Phenethylamine and its analogs are well-known substrates for both MAO-A and MAO-B. acs.orgnih.gov These enzymes are located on the outer mitochondrial membrane and are abundant in the liver, gastrointestinal tract, and brain. The primary amine of this compound makes it a likely substrate for MAOs, leading to oxidative deamination as a major clearance pathway. researchgate.netfrontiersin.org The presence of the ether linkage and the fluorophenethyl group may influence the affinity for MAO-A versus MAO-B.

Cytochrome P450 (CYP450) System: This superfamily of heme-containing enzymes is responsible for the phase I metabolism of a vast number of xenobiotics. mdpi.com For the this compound scaffold, CYP450 enzymes are predicted to be involved in:

Aromatic hydroxylation: As mentioned, this would add a hydroxyl group to the fluorophenyl ring.

O-dealkylation: Cleavage of the ether bond.

N-oxidation: Formation of the corresponding hydroxylamine (B1172632) or nitroso derivatives, although this is generally a minor pathway for primary amines compared to oxidative deamination.

The specific CYP450 isozymes involved would need to be determined through reaction phenotyping studies. However, based on the metabolism of other phenethylamine derivatives, CYP2D6 and CYP3A4 are strong candidates. nih.govmdpi.com

Absorption, Distribution, and Elimination Characteristics in Preclinical Models

The pharmacokinetic profile of this compound in preclinical models would be influenced by its physicochemical properties.

Absorption: The compound is likely to be well-absorbed after oral administration due to its relatively small molecular size and moderate lipophilicity, imparted by the fluorophenyl group. However, it may be subject to first-pass metabolism in the gut wall and liver, primarily by MAOs and CYP450 enzymes, which could reduce its oral bioavailability.

Distribution: Following absorption, this compound is expected to distribute into various tissues. Its ability to cross the blood-brain barrier would depend on its lipophilicity and interaction with transporters. The presence of the fluorine atom can increase lipophilicity, potentially enhancing brain penetration. mdpi.com

Elimination: The primary route of elimination is expected to be renal, following metabolic conversion to more polar metabolites. The carboxylic acid metabolite from oxidative deamination and conjugated metabolites (e.g., glucuronides of hydroxylated metabolites) would be readily excreted in the urine. A smaller fraction of the unchanged drug might also be eliminated renally.

Influence of Structural Modifications on Pharmacokinetic Parameters

Structural modifications to the this compound scaffold can significantly alter its pharmacokinetic profile.

Modification of the Amine Group: Conversion of the primary amine to a secondary or tertiary amine would likely reduce its susceptibility to MAO-mediated metabolism, potentially increasing its half-life and oral bioavailability. However, this would also make it a more likely substrate for CYP450-mediated N-dealkylation.

Alterations to the Ethyl Bridge: Shortening or lengthening the ethyl bridge connecting the amine and the ether oxygen could impact the compound's affinity for metabolizing enzymes and transporters, thereby altering its metabolic stability and distribution.

Changes to the Aromatic Ring: Modifying the position of the fluorine atom or introducing other substituents on the phenyl ring can influence metabolic stability. researchgate.netnih.gov For instance, placing substituents at sites prone to hydroxylation could block this metabolic pathway, leading to a longer half-life. nih.govresearchgate.netucd.ie

Table 2: Predicted Impact of Structural Modifications on Pharmacokinetic Parameters

Structural Modification Predicted Effect on Metabolism Predicted Effect on Pharmacokinetics
N-methylation (Primary to Secondary Amine)Decreased MAO metabolism; Increased CYP450 N-dealkylationIncreased half-life and oral bioavailability
Shortening of the ethyl bridgeAltered affinity for metabolizing enzymesPotential change in metabolic clearance and distribution
Introduction of a second fluorine atomPotential to block metabolic sitesMay increase metabolic stability and half-life
Replacement of fluorine with chlorineAltered electronic properties and lipophilicityPotential changes in metabolism and distribution

Medicinal Chemistry Approaches for Optimization of 2 4 Fluorophenethyl Oxy Ethylamine Series

Rational Design of Novel Analogues for Enhanced Potency and Selectivity

Rational drug design for the 2-[(4-Fluorophenethyl)oxy]ethylamine series involves systematic modifications of its core structure to improve interactions with a specific biological target and to minimize off-target effects. Structure-activity relationship (SAR) studies are crucial in this process, guiding the synthesis of analogues with enhanced potency and selectivity. Key modifications can be explored at three primary locations: the fluorophenethyl group, the ethylamine (B1201723) side chain, and the central ether oxygen.

The 4-fluorophenyl group is a common starting point for optimization. The fluorine atom can influence metabolic stability and binding affinity through electrostatic interactions. Modifications could involve:

Positional Isomerism: Moving the fluorine atom to the ortho- or meta-positions to probe the electronic and steric requirements of the target's binding pocket.

Halogen Substitution: Replacing fluorine with other halogens (e.g., chlorine, bromine) to modulate lipophilicity and van der Waals interactions.

Ring Substitution: Introducing small alkyl or electron-withdrawing/donating groups onto the phenyl ring to fine-tune electronic properties and steric bulk, potentially leading to improved target engagement.

The ether linkage provides conformational flexibility. Replacing the oxygen atom with sulfur (thioether) or an amino group (secondary amine) could introduce new hydrogen bonding capabilities and alter the molecule's geometry, potentially leading to novel binding modes and improved selectivity.

Below is an interactive data table illustrating potential rational design strategies for this series.

Modification Site Proposed Analogue Structure Design Rationale Potential Impact
Phenyl Ring2-[(4-Chlorophenethyl)oxy]ethylamineIncrease lipophilicity and explore halogen-binding pockets.Enhanced potency, altered metabolic profile.
Phenyl Ring2-[(3-Fluorophenethyl)oxy]ethylamineEvaluate positional impact of fluorine on target binding.Improved selectivity or potency.
Ethylamine ChainN-Methyl-2-[(4-Fluorophenethyl)oxy]ethylamineIntroduce steric bulk near the amine to probe binding site.Altered receptor affinity and selectivity.
Ether Linkage2-[(4-Fluorophenethyl)thio]ethylamineReplace ether with thioether to modify bond angle and polarity.Novel binding interactions, different ADME properties.

Prodrug Design and Development for Improved Biopharmaceutical Attributes

Prodrug design is a valuable strategy for overcoming suboptimal biopharmaceutical properties, such as poor solubility, low permeability, or rapid metabolism, which can limit the oral bioavailability of a parent drug. For the this compound series, the primary amine serves as an ideal handle for covalent attachment of promoieties through bioreversible linkers.

Selection of Cleavable Linkers and Promoieties

The core principle of a carrier-linked prodrug is that it remains inactive until the linker is cleaved in vivo, releasing the active parent drug. The choice of linker and promoiety is critical and depends on the desired properties and the intended site of drug release. For amine-containing drugs, common prodrug strategies involve forming amides, carbamates, or imines.

Amide Linkages: Formed by coupling the amine with a carboxylic acid promoiety. Amino acids are frequently used as promoieties because they are non-toxic and can enhance aqueous solubility or target amino acid transporters.

Carbamate (B1207046) Linkages: These linkers connect the amine to an alcohol or phenol (B47542) promoiety. They can be designed to be susceptible to enzymatic hydrolysis.

Phosphoramidate Linkages: Phosphate-based promoieties can dramatically increase aqueous solubility, which is beneficial for parenteral formulations.

The promoiety is selected to impart specific physicochemical properties to the prodrug molecule. For instance, hydrophilic promoieties like phosphates or amino acids can increase water solubility, while lipophilic promoieties can enhance membrane permeability.

The following table details examples of linkers and promoieties that could be applied to this compound.

Prodrug Linkage Promoiety Example Cleavage Mechanism Primary Goal
AmideL-ValinePeptidases/EsterasesTarget peptide transporters (e.g., PEPT1), improve permeability.
CarbamateAcyloxyalkylEsterasesEnhance lipophilicity and passive diffusion.
PhosphoramidatePhosphatePhosphatasesIncrease aqueous solubility for IV administration.
AmideN,N-DimethylglycineEsterasesImprove aqueous solubility and chemical stability.

Strategies for Modulating Absorption and Distribution

The ultimate goal of prodrug design is to modulate the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound. By attaching a suitable promoiety, the resulting prodrug can be engineered to overcome specific biopharmaceutical barriers.

To improve oral absorption, a common strategy is to increase the lipophilicity of a polar drug to enhance its passive diffusion across the gastrointestinal tract. This can be achieved by attaching a lipophilic promoiety, such as a long-chain fatty acid or an acyloxyalkyl group, via a carbamate or amide linker.

Conversely, for highly lipophilic drugs that suffer from poor aqueous solubility, attaching a polar or ionizable promoiety can improve dissolution in the gut lumen. Amino acid promoieties are particularly effective as they introduce a charged group, increasing solubility at physiological pH. Furthermore, certain amino acid and dipeptide prodrugs can be actively transported by carrier proteins like the human peptide transporter 1 (hPEPT1), providing an alternative absorption pathway to passive diffusion.

Targeted delivery can also be achieved through prodrug design. For example, a promoiety that is recognized by enzymes highly expressed in a specific tissue (e.g., the liver or a tumor) can ensure that the active drug is released preferentially at the site of action, thereby increasing efficacy and reducing systemic toxicity.

Scaffold Derivatization for Diverse Therapeutic Applications

Scaffold derivatization, often referred to as scaffold hopping, is a medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of the original lead compound. This approach involves replacing the core molecular framework—in this case, the phenoxyethylamine scaffold—with a different, often bioisosteric, core while preserving the key pharmacophoric elements responsible for target binding.

The primary motivations for scaffold hopping include escaping undesirable physicochemical or ADME properties, exploring new intellectual property space, and discovering analogues with improved selectivity or novel secondary activities. For the this compound series, the ether linkage and the phenethyl group are prime candidates for replacement.

Potential scaffold hops could include:

Replacing the phenoxyethyl core with a rigidified ring system: Incorporating the ether linkage and parts of the alkyl chains into a heterocyclic ring (e.g., a morpholine (B109124) or piperazine (B1678402) derivative) could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity by reducing the entropic penalty of binding.

Introducing alternative aromatic systems: The 4-fluorophenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different binding interactions and improve properties such as solubility.

This strategy allows medicinal chemists to move beyond simple analogue synthesis and explore entirely new regions of chemical space, which can lead to the discovery of compounds with fundamentally different therapeutic profiles or applications.

No Publicly Available Research Found for Computational Chemistry and Molecular Modeling of this compound

Following a comprehensive search of available scientific literature and databases, no specific research was identified that applies computational chemistry and molecular modeling techniques directly to the compound this compound. Consequently, the generation of a detailed article on ligand-based and structure-based drug design, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, or advanced simulation techniques for this specific molecule is not possible at this time.

The requested sections and subsections, including:

Computational Chemistry and Molecular Modeling for 2 4 Fluorophenethyl Oxy Ethylamine Research

Advanced Simulation Techniques (e.g., Molecular Dynamics)

require specific data and research findings that are not present in the public domain for 2-[(4-Fluorophenethyl)oxy]ethylamine. Crafting an article on these topics would necessitate speculation or the use of data from unrelated compounds, which would fall outside the strict parameters of the requested subject.

Further research into this specific compound would be required for a detailed analysis of its computational chemistry and molecular modeling properties to be produced.

Future Perspectives and Uncharted Research Avenues for 2 4 Fluorophenethyl Oxy Ethylamine

Identification of Novel Biological Targets

A fundamental and crucial area of future research will be the identification of the biological targets of 2-[(4-Fluorophenethyl)oxy]ethylamine. Understanding how this molecule interacts with proteins, enzymes, receptors, and other cellular components is the first step in determining its potential pharmacological profile. High-throughput screening assays against diverse panels of known drug targets could provide initial "hits." Subsequently, more focused studies, including affinity chromatography, proteomics-based approaches, and cellular thermal shift assays (CETSA), would be necessary to validate these initial findings and precisely identify the direct binding partners of the compound. Elucidating these targets will be paramount in predicting the compound's potential therapeutic uses and its mechanism of action.

Development of Advanced Preclinical Models

Once potential biological targets are identified, the next logical step is to evaluate the activity of this compound in relevant disease models. The development of advanced preclinical models, such as genetically engineered animal models, patient-derived xenografts (for cancer research), or organoid cultures that more accurately mimic human physiology, will be essential. These models would allow for a more predictive assessment of the compound's efficacy and potential therapeutic window. For instance, if initial screenings suggest an effect on a particular neurological pathway, its efficacy could be tested in animal models of specific neurological disorders.

Integration with Systems Biology and Cheminformatics

The integration of experimental data with computational approaches will be vital for a comprehensive understanding of this compound. Systems biology can help to place the compound's activity within the broader context of cellular networks and pathways. By analyzing the transcriptomic, proteomic, and metabolomic changes induced by the compound, researchers can gain insights into its downstream effects and potential off-target activities.

Cheminformatics will play a crucial role in predicting potential activities and guiding future research. Computational modeling and docking studies can help to refine our understanding of how this compound interacts with its biological targets at a molecular level. Furthermore, quantitative structure-activity relationship (QSAR) studies could be employed to design and synthesize more potent and selective analogs.

Emerging Synthetic Methodologies and Chemical Technologies

While general organic synthesis principles can be applied to produce this compound, future research should focus on developing more efficient, scalable, and environmentally friendly synthetic routes. Exploring emerging synthetic methodologies such as flow chemistry, microwave-assisted synthesis, or biocatalysis could lead to significant improvements in yield and purity while reducing waste and reaction times. The development of novel catalysts and reagents specifically tailored for the synthesis of this and related compounds also represents a promising avenue of research.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H NMR identifies ethylamine protons (δ 2.7–3.1 ppm) and fluorophenyl aromatic protons (δ 6.8–7.2 ppm). 19^{19}F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calculated for C10H13FNO\text{C}_{10}\text{H}_{13}\text{FNO}: 182.0984).
  • IR Spectroscopy : N-H stretching (~3300 cm1^{-1}) and C-O-C ether linkage (~1100 cm1^{-1}) confirm functional groups .

How does the fluorophenethyloxy group influence reactivity in nucleophilic substitution reactions?

Advanced Research Focus
The electron-withdrawing fluorine atom on the phenyl ring reduces electron density at the ether oxygen, potentially enhancing electrophilicity of adjacent carbons. This effect is critical in palladacycle formation, where coordination with transition metals (e.g., Pd) stabilizes six-membered metallocycles . Comparative studies with non-fluorinated analogs (e.g., phenethyloxy derivatives) can isolate electronic effects .

What methodologies assess the biological activity of this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Fluorescence-based assays quantify interactions with targets like monoamine oxidases (MAOs) or G-protein-coupled receptors (GPCRs).
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics with macromolecules .
  • In Silico Docking : Molecular docking using software like AutoDock predicts binding poses to receptors (e.g., serotonin transporters) .

How should researchers address contradictions in structure-activity relationship (SAR) studies for fluorinated ethylamine derivatives?

Advanced Research Focus
Contradictions often arise from substituent positioning (para vs. meta fluorine) or steric effects. For example, 4-fluorophenethylamines exhibit distinct electronic profiles compared to 3-fluorinated analogs, altering receptor affinity . Systematic SAR studies using isosteric replacements (e.g., -CF3_3 vs. -F) and computational QSAR models can resolve discrepancies .

Can this compound form stable coordination complexes with transition metals?

Advanced Research Focus
Yes, the ether oxygen and amine group act as potential donor sites. Palladium(II) complexes with ortho-metalated phenethylamines demonstrate stable six-membered palladacycles, which are useful in catalysis or as metallodrug precursors . X-ray crystallography and cyclic voltammetry validate coordination geometry and redox behavior .

What factors influence the thermal stability of this compound during storage?

Basic Research Focus
Stability under recommended storage conditions (-20°C in inert atmospheres) is critical. Decomposition risks arise from exposure to oxidizing agents (e.g., peroxides) or acidic/basic conditions, which may cleave the ether bond. Thermogravimetric analysis (TGA) quantifies decomposition thresholds .

How can solubility limitations of this compound in aqueous media be mitigated for biological assays?

Q. Basic Research Focus

  • Co-solvents : Use DMSO or ethanol (<5% v/v) to enhance solubility without denaturing proteins.
  • Prodrug Strategies : Convert the amine to a hydrochloride salt (improves water solubility via ionization) .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyls) on the ethylamine chain while retaining fluorophenyl motifs .

What computational approaches predict the compound’s interaction with neurological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or ion channels over nanosecond timescales.
  • Free Energy Perturbation (FEP) : Calculates binding free energy differences between fluorinated and non-fluorinated analogs .
  • Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with the fluorine atom) .

How do steric and electronic effects of the fluorophenethyloxy group impact pharmacokinetics?

Advanced Research Focus
The fluorine atom increases lipophilicity (logP ~1.5–2.0), enhancing blood-brain barrier permeability but potentially reducing renal clearance. Steric bulk from the phenethyloxy group may slow metabolic degradation by cytochrome P450 enzymes. In vivo studies with radiolabeled 18^{18}F analogs can track biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Fluorophenethyl)oxy]ethylamine
Reactant of Route 2
Reactant of Route 2
2-[(4-Fluorophenethyl)oxy]ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.